Ceritinib
Overview
Description
Ceritinib is an antineoplastic kinase inhibitor used to treat anaplastic lymphoma kinase (ALK)-positive metastatic non-small cell lung cancer (NSCLC) in patients who have inadequate clinical response or intolerance to crizotinib .
Synthesis Analysis
A convenient route for the synthesis of Ceritinib (LDK378) involving starting materials that are commercially available has been achieved. The procedure employed mild reaction conditions and avoided the use of expensive reagents compared to the original synthetic route reported by Novartis .
Molecular Structure Analysis
Ceritinib has been designed to possess superior ALK selectivity and is able to overcome the problem of crizotinib resistance, which may be caused by acquired mutation in the gatekeeper residue protecting the kinase ATP binding pocket .
Chemical Reactions Analysis
The first electrochemical investigation of Ceritinib was described using a commercially available boron-doped diamond electrode pretreated cathodically. Ceritinib presented two pairs of oxidation/reduction peaks in aqueous solution .
Physical And Chemical Properties Analysis
Ceritinib has several physical and chemical properties: Hydrogen bond acceptors 7, Hydrogen bond donors 3, Rotatable bonds 9, Topological polar surface area 113.62, Molecular weight 557.22, XLogP 6.55 . In various solvent systems, several polymorphs were produced .
Scientific Research Applications
Treatment of ALK-Positive Non-Small Cell Lung Cancer (NSCLC) : Ceritinib is an oral anaplastic lymphoma kinase (ALK) inhibitor developed for tumors with genetic abnormalities in ALK, notably for second-line treatment of ALK-positive NSCLC (Dhillon & Clark, 2014). It has shown significant improvement in median progression-free survival compared to chemotherapy in patients with advanced ALK-rearranged NSCLC who had previously progressed following crizotinib and platinum-based doublet chemotherapy (Shaw et al., 2017).
Efficacy in Patients with Brain Metastases : Ceritinib's effectiveness extends to patients with brain metastases, with outcomes generally consistent with those of the overall study populations (Deeks, 2016).
Preventing Bone Loss : Ceritinib also shows potential in preventing bone loss by suppressing osteoclast formation, particularly useful in patients with ALK-rearranged NSCLC who are at risk of developing bone metastasis (He et al., 2022).
Optimizing Administration and Dosage : Studies have explored the optimal administration and dosage of Ceritinib. For instance, a study assessed the steady-state pharmacokinetics and safety of ceritinib administered with a low-fat meal, suggesting potential improvements in gastrointestinal tolerability (Cho et al., 2017).
Activity Against Specific Mutations : Ceritinib is active in patients with various resistance mutations in ALK and in patients without detectable mutations, offering a treatment option even after the development of resistance to other ALK inhibitors (Shaw et al., 2014).
Pharmacokinetic Analysis : Research has focused on developing reliable methods for quantifying ceritinib in human plasma, supporting its use in clinical studies and therapeutic monitoring (Heudi et al., 2014).
Treatment of Inflammatory Myofibroblastic Tumor (IMT) : Ceritinib has shown significant response in metastatic IMT after failure of crizotinib, suggesting its potential application beyond NSCLC (Mansfield et al., 2016).
First-Line Therapy for ALK-Rearranged NSCLC : Ceritinib has demonstrated significant and clinically meaningful improvement in progression-free survival compared to chemotherapy in patients with advanced ALK-rearranged NSCLC as a first-line therapy (Soria et al., 2017).
Nanobubble Formulation for Enhanced Delivery : Research has focused on developing ceritinib-loaded nanobubbles using chitosan for targeted drug delivery, enhancing the efficacy of ceritinib in cancer treatment (Muralikrishna et al., 2022).
Binding Behavior with Human α-1 Acid Glycoprotein : Multi-spectroscopic and molecular modeling approaches have been used to clarify the binding behavior between ceritinib and human α-1 acid glycoprotein, providing insights into its pharmacodynamics (Wang et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36ClN5O3S/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERWOWGGCGHDQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36ClN5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725373 | |
Record name | Ceritinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10725373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ceritinib inhibits Anaplastic lymphoma kinase (ALK) also known as ALK tyrosine kinase receptor or CD246 (cluster of differentiation 246), which is an enzyme that in humans is encoded by the ALK gene. About 4-5% of NSCLCs have a chromosomal rearrangement that generates a fusion gene between EML4 (echinoderm microtubule-associated protein-like 4) and ALK (anaplastic lymphoma kinase), which results in constitutive kinase activity that contributes to carcinogenesis and seems to drive the malignant phenotype. Ceritinib exerts its therapeutic effect by inhibiting autophosphorylation of ALK, ALK-mediated phosphorylation of the downstream signaling protein STAT3, and proliferation of ALK-dependent cancer cells. Ceritinib has been shown to inhibit in vitro proliferation of cell lines expressing EML4-ALK and NPM-ALK fusion proteins and demonstrated dose-dependent inhibition of EML4-ALK-positive NSCLC xenograft growth in mice and rats. | |
Record name | Ceritinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09063 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Ceritinib | |
CAS RN |
1032900-25-6 | |
Record name | Ceritinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1032900-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ceritinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032900256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ceritinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09063 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ceritinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10725373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Pyrimidinediamine, 5-chloro-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-N2-[5-methyl-2-(1-methylethoxy)-4-(4-piperidinyl)phenyl]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CERITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K418KG2GET | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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